6-Quinoxalineethanamine
Description
6-Quinoxalineethanamine is a chemical compound with the molecular formula C10H11N3 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
Quinoxaline compounds are synthesized through various methods. One such method involves the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature, catalyzed by titanium silicate . Another approach involves the use of N-propargyl aniline derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . Detailed structural analysis can be performed using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Quinoxaline compounds have been extensively researched due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as SEM, TEM, FTIR, and XRD . These techniques can provide information about its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Future Directions
The future directions of 6-Quinoxalineethanamine research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Quinoxaline compounds have been a subject of extensive research due to their wide range of physicochemical and biological activities . Therefore, there is potential for future research in this area.
Properties
IUPAC Name |
2-quinoxalin-6-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKIHULEODGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651845 | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910395-65-2 | |
Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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